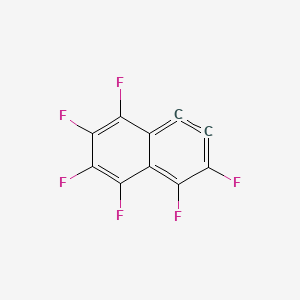
Hexafluoro-1,2-didehydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexafluoro-1,2-didehydronaphthalene is a fluorinated organic compound known for its unique chemical properties. It is a derivative of naphthalene, where six hydrogen atoms are replaced by fluorine atoms. This compound is of significant interest in various fields of scientific research due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexafluoro-1,2-didehydronaphthalene can be synthesized through several methods. One common approach involves the fluorination of naphthalene derivatives using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorine gas and ensure the safety of the operation. The reaction conditions are optimized to maximize yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hexafluoro-1,2-didehydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated naphthoquinones.
Reduction: Reduction reactions can convert this compound to partially fluorinated naphthalenes.
Substitution: The compound can participate in substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives of naphthalene, such as fluorinated naphthoquinones, partially fluorinated naphthalenes, and substituted naphthalenes with different functional groups.
Wissenschaftliche Forschungsanwendungen
Hexafluoro-1,2-didehydronaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: The compound is studied for its potential use in biological imaging and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: this compound is used in the development of advanced materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which hexafluoro-1,2-didehydronaphthalene exerts its effects involves its high reactivity due to the presence of multiple fluorine atoms. These fluorine atoms create a strong electron-withdrawing effect, making the compound highly electrophilic. This property allows it to participate in various chemical reactions, targeting specific molecular pathways and interacting with different molecular targets.
Vergleich Mit ähnlichen Verbindungen
Hexafluoro-1,2-didehydronaphthalene can be compared with other fluorinated naphthalene derivatives, such as:
Hexafluoronaphthalene: Similar in structure but lacks the double bond present in this compound.
Tetrafluoronaphthalene: Contains fewer fluorine atoms, resulting in different reactivity and properties.
Octafluoronaphthalene: Contains more fluorine atoms, leading to increased stability but reduced reactivity.
This compound is unique due to its specific fluorination pattern and the presence of a double bond, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
73501-12-9 |
|---|---|
Molekularformel |
C10F6 |
Molekulargewicht |
234.10 g/mol |
InChI |
InChI=1S/C10F6/c11-4-2-1-3-5(7(4)13)8(14)10(16)9(15)6(3)12 |
InChI-Schlüssel |
JESNBKFUBJTXTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=1=C=C(C(=C2C1C(=C(C(=C2F)F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


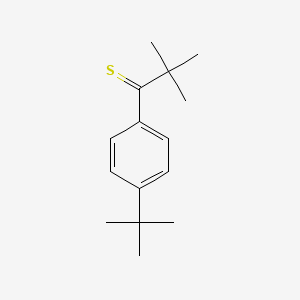
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)
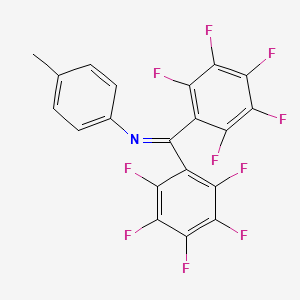

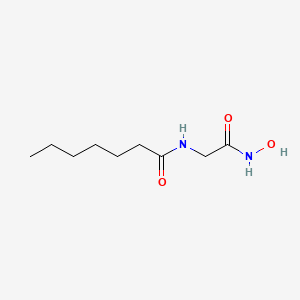

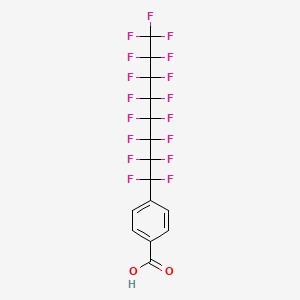
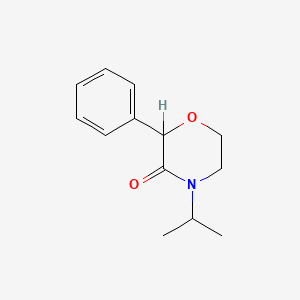
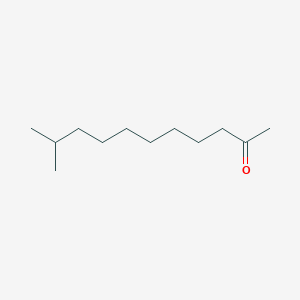
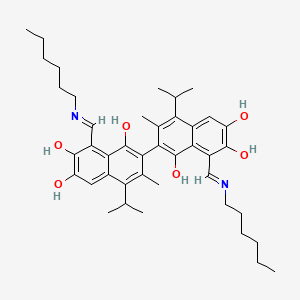
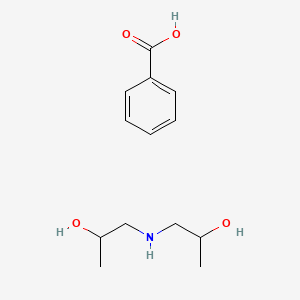

![Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14458013.png)
